TCMDC-135051 TFA

PfCLK3 Kinase inhibition SAR

TCMDC-135051 TFA is the definitive reversible PfCLK3 chemical probe (IC50=40 nM, EC50=180 nM) for malaria target validation. Its unique 7-azaindole substitution pattern ensures exclusive PfCLK3 selectivity unattainable with generic kinase inhibitors. Validated by co-crystal structure (PDB 8RPC). Essential reference compound for covalent inhibitor development and cross-species translation (P. falciparum, P. vivax, P. berghei).

Molecular Formula C31H34F3N3O5
Molecular Weight 585.6 g/mol
Cat. No. B11935438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCMDC-135051 TFA
Molecular FormulaC31H34F3N3O5
Molecular Weight585.6 g/mol
Structural Identifiers
SMILESCCN(CC)CC1=CC(=C(C=C1)OC)C2=CC3=C(C=CN=C3N2)C4=CC(=C(C=C4)C(=O)O)C(C)C.C(=O)(C(F)(F)F)O
InChIInChI=1S/C29H33N3O3.C2HF3O2/c1-6-32(7-2)17-19-8-11-27(35-5)25(14-19)26-16-24-21(12-13-30-28(24)31-26)20-9-10-22(29(33)34)23(15-20)18(3)4;3-2(4,5)1(6)7/h8-16,18H,6-7,17H2,1-5H3,(H,30,31)(H,33,34);(H,6,7)
InChIKeyQQIOPVVOIRCNFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TCMDC-135051 (4-[2-[5-(diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid; 2,2,2-trifluoroacetic acid) – A 7-Azaindole-Derived PfCLK3 Kinase Inhibitor for Malaria Research Procurement


The compound TCMDC-135051 (free base CAS 2413716-15-9; TFA salt CAS 2571578-55-5) is a synthetic organic small molecule built on a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold, featuring a 5-(diethylaminomethyl)-2-methoxyphenyl substituent at the 2-position and a 2-isopropylbenzoic acid moiety at the 4-position [1]. It is characterized as a potent and highly selective reversible inhibitor of the essential malarial kinase PfCLK3 (Plasmodium falciparum cyclin-dependent-like kinase 3), a validated drug target that regulates parasite RNA splicing and is essential for blood-stage survival [2]. TCMDC-135051 exhibits multistage antimalarial activity across asexual blood stages, liver stages, and transmission-blocking stages [3].

Why Pyrrolo[2,3-b]pyridine Kinase Inhibitors Cannot Be Interchanged with TCMDC-135051: Scaffold- and Substituent-Dependent Target Engagement


The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold serves as a versatile kinase hinge-binding motif, yet minor structural variations yield profoundly divergent target profiles. While this scaffold has been successfully deployed against mammalian kinases including AAK1 [1], GSK-3β [2], BTK [3], and SGK1 [4], the precise substitution pattern of TCMDC-135051 confers its singular selectivity for the malarial kinase PfCLK3. Structure-activity relationship studies of 14 TCMDC-135051 analogues revealed that even conservative modifications—such as replacing the diethylamino group with dimethylamino or pyrrolidinyl, or removing the methoxy group—produce substantial alterations in both PfCLK3 inhibitory potency (IC50 ranging from 9 nM to 79 nM) and antiparasitic activity (EC50 from 180 nM to >3 μM) [5]. Furthermore, the co-crystal structure of TCMDC-135051 bound to PfCLK3 (PDB 8RPC, 2.08 Å resolution) confirms a unique binding mode that underpins subsequent rational design of covalent inhibitors targeting a parasite-specific cysteine residue (Cys368) poorly conserved in the human kinome [6]. Generic substitution with other pyrrolo[2,3-b]pyridine-based kinase inhibitors would abrogate both the target selectivity and the multistage antimalarial pharmacology that define TCMDC-135051.

TCMDC-135051 Quantitative Differentiation Evidence: Comparative Potency, Cross-Species Activity, and Kinase Selectivity Metrics


Recombinant PfCLK3 Enzyme Inhibition: TCMDC-135051 vs. Structural Analogues

TCMDC-135051 (compound 1) inhibits recombinant full-length PfCLK3 with an IC50 of 40 nM (pIC50 = 7.4 ± 0.221) in a time-resolved fluorescence energy transfer (TR-FRET) assay. Among a panel of 14 structurally characterized analogues with modifications to the diethylamino, methoxy, and aromatic ring substituents, TCMDC-135051 occupies a central position in the activity distribution [1]. The N-morpholinyl analogue (8c) exhibited enhanced enzymatic potency (IC50 = 9 nM; pIC50 = 8.0), while removal of the methoxy group (compound 23) or replacement of the diethylamino with pyrrolidinyl (8b) yielded comparable potency (IC50 = 25 nM and 38 nM, respectively) [1]. However, substitution with a primary amine (compound 12) or complete removal of the basic amine (compound 15) reduced potency approximately 2-fold (IC50 = 76 nM and 79 nM, respectively) [1]. The structural optimization landscape confirms that TCMDC-135051's diethylaminomethyl-methoxy substitution pattern is not the sole determinant of enzyme potency but is integrated with downstream cellular activity.

PfCLK3 Kinase inhibition SAR 7-azaindole

Asexual Blood-Stage Antiparasitic Activity: TCMDC-135051 vs. PfCLK3 Covalent Inhibitor Chloroacetamide 4

In chloroquine-sensitive 3D7 P. falciparum asexual blood-stage parasite viability assays, TCMDC-135051 exhibits an EC50 of 180 nM (pEC50 = 6.7 ± 0.126) [1]. In the multidrug-resistant Dd2 strain, TCMDC-135051 demonstrates an EC50 of 113 nM (pEC50 = 6.9), indicating retained potency against resistant parasites [2]. By comparison, the subsequently developed covalent PfCLK3 inhibitor chloroacetamide 4 (designed based on the TCMDC-135051 co-crystal structure) achieves an EC50 of 62 nM against 3D7 parasites, representing a 2.9-fold improvement in cellular potency [3]. Critically, the covalent inhibitor maintains efficacy after a 6-hour compound washout, whereas reversible TCMDC-135051 does not, reflecting the fundamental difference in binding modality [3].

Plasmodium falciparum EC50 Antiparasitic Covalent inhibitor

Cross-Species CLK3 Ortholog Inhibition: TCMDC-135051 Retains Equipotent Activity Against P. vivax and P. berghei Kinases

TCMDC-135051 exhibits near-equivalent inhibition of CLK3 orthologs from multiple Plasmodium species. In recombinant kinase assays, TCMDC-135051 inhibits P. vivax CLK3 (PvCLK3) with an IC50 of 33 nM (pIC50 = 7.47) and P. berghei CLK3 (PbCLK3) with an IC50 of 13 nM (pIC50 = 7.86) [1]. The difference in IC50 between PvCLK3 and PbCLK3 is 2.5-fold (33 nM vs. 13 nM), while the range across all three orthologs (PfCLK3, PvCLK3, PbCLK3) spans 13–40 nM. This cross-species conservation of inhibitory activity contrasts with the species-specific potency profiles observed for many antimalarial kinase inhibitors where rodent malaria models (P. berghei) may exhibit substantially different sensitivity from human-infective species. Notably, in P. berghei liver-stage invasion assays, TCMDC-135051 demonstrates strong efficacy against sporozoites with an EC50 of 400 nM (pEC50 = 6.17) [1].

Ortholog inhibition Cross-species P. vivax P. berghei

Kinase Selectivity Profile: TCMDC-135051 as a Reversible PfCLK3 Probe with Defined Off-Target Window

TCMDC-135051 is characterized as a highly selective PfCLK3 inhibitor with low off-target toxicity . However, subsequent studies have quantified its selectivity limitations relative to optimized covalent inhibitors. Compound 4 (chloroacetamide covalent inhibitor) demonstrated significantly improved kinase selectivity compared to TCMDC-135051 (1) [1]. In HepG2 mammalian cell viability assays, the selectivity index (therapeutic window relative to P. falciparum parasites) for the covalent analogue exceeds 500-fold, whereas TCMDC-135051 exhibits a narrower selectivity margin [1]. The co-crystal structure of TCMDC-135051 bound to PfCLK3 (PDB 8RPC, resolution 2.08 Å) reveals that the compound binds in the ATP-binding pocket with the diethylaminomethyl group extending toward a solvent-exposed region and the isopropylbenzoic acid moiety forming critical hydrophobic contacts, while Cys368—a cysteine residue poorly conserved in the human kinome—remains unengaged by the reversible inhibitor [2].

Kinase selectivity Off-target Probe compound Chemical probe

In Vitro ADME and Physicochemical Properties: TCMDC-135051 vs. Ring A Analogues

TCMDC-135051 (compound 1) exhibits favorable physicochemical and in vitro ADME properties that support its utility as a cellular probe and hit-to-lead starting point. The compound has a log D7.4 of 0.93 and an in vitro intrinsic clearance (Clint) in mouse liver microsomes of 1.12 mL/min/g liver [1]. Comparison with structurally related Ring A analogues reveals that modifications to the basic amine substituent markedly alter both lipophilicity and metabolic stability [1]. For instance, the N-pyrrolidinyl analogue (8b) shows substantially increased lipophilicity (log D7.4 = 2.43) and moderately elevated clearance (Clint = 1.94 mL/min/g), while the N-morpholinyl analogue (8c) exhibits slightly higher log D7.4 (1.20) and comparable clearance (1.60 mL/min/g) [1]. The N,N-dimethyl analogue (8a) displays a higher clearance rate (2.53 mL/min/g) despite similar log D7.4 (0.85) [1]. Notably, removal of the methoxy group to give the phenol analogue (19) reduces log D7.4 to 0.59 but increases clearance to 1.94 mL/min/g [1].

ADME Metabolic stability LogD MLM clearance

Structural Basis for Differentiation: TCMDC-135051 Co-Crystal Structure Reveals Binding Mode Distinct from Mammalian Kinase Inhibitors

The co-crystal structure of PfCLK3 in complex with TCMDC-135051 (PDB ID: 8RPC) has been solved at 2.08 Å resolution using X-ray diffraction [1]. The structure reveals that TCMDC-135051 binds in the ATP-binding pocket of PfCLK3, with the 7-azaindole core forming canonical hinge-binding hydrogen bonds [2]. The diethylaminomethyl substituent extends toward a solvent-exposed region, while the isopropylbenzoic acid moiety occupies a hydrophobic pocket adjacent to the gatekeeper residue [2]. Critically, the structure identified a unique allosteric cysteine residue (Cys368) located in proximity to the TCMDC-135051 binding site that is poorly conserved in the human kinome [2]. This structural insight, unavailable for generic pyrrolo[2,3-b]pyridine kinase inhibitors, has directly enabled the rational design of covalent PfCLK3 inhibitors targeting Cys368, including chloroacetamide 4 [2]. The high-resolution structure also provides atomic-level validation of the SAR trends observed in the analogue series, explaining why modifications to the diethylamino and isopropylbenzoic acid groups modulate potency [1].

Crystal structure Binding mode Structure-based drug design PDB 8RPC

Optimal Research and Industrial Application Scenarios for TCMDC-135051 (TFA Salt) Based on Verified Differentiation Evidence


Chemical Probe for PfCLK3 Target Validation and Mechanism-of-Action Studies

TCMDC-135051 is optimally deployed as a reversible chemical probe for validating PfCLK3-dependent phenotypes in malaria research. With a well-characterized PfCLK3 IC50 of 40 nM, 3D7 P. falciparum EC50 of 180 nM, and established kinase selectivity profile, TCMDC-135051 enables researchers to establish concentration-response relationships linking PfCLK3 inhibition to downstream biological effects including disruption of RNA splicing, blockade of trophozoite-to-schizont transition, and inhibition of gametocyte development [1]. The availability of the co-crystal structure (PDB 8RPC) further supports structure-guided interpretation of experimental results and computational modeling [2]. For target validation experiments, researchers should use TCMDC-135051 at concentrations between 0.1–10 μM, with the understanding that concentrations exceeding 1 μM may engage off-target kinases due to the compound's moderate selectivity window.

Reference Standard for Benchmarking Next-Generation PfCLK3 Inhibitors

TCMDC-135051 serves as the essential reference compound for evaluating novel PfCLK3 inhibitors, including covalent inhibitors such as chloroacetamide 4 and lysine-targeting covalent analogues [1]. In head-to-head comparative studies, TCMDC-135051 provides the reversible inhibitor baseline against which improved potency (covalent 4 EC50 = 62 nM vs. TCMDC-135051 EC50 = 180 nM), enhanced selectivity (selectivity index >500-fold for covalent 4 vs. <500-fold for TCMDC-135051), and prolonged duration of action (6-hour washout retention for covalent inhibitors) are quantified [2]. Procurement of TCMDC-135051 is therefore essential for any medicinal chemistry program advancing PfCLK3-targeted antimalarial candidates beyond the hit identification phase.

Cross-Species Pharmacological Studies in Rodent Malaria Models

The near-equipotent inhibition of PfCLK3, PvCLK3 (IC50 = 33 nM), and PbCLK3 (IC50 = 13 nM) by TCMDC-135051 enables direct translation of findings from rodent malaria models (P. berghei) to human-infective species (P. falciparum and P. vivax) [1]. In P. berghei liver-stage invasion assays, TCMDC-135051 demonstrates strong efficacy with an EC50 of 400 nM [1]. Researchers utilizing in vivo P. berghei mouse models for antimalarial efficacy and transmission-blocking studies should procure TCMDC-135051 as a cross-species validated tool compound. The favorable in vitro ADME properties (mouse liver microsome Clint = 1.12 mL/min/g, log D7.4 = 0.93) support its use in cellular and ex vivo assays bridging in vitro and in vivo pharmacology [2].

Structure-Based Drug Design and Computational Chemistry Campaigns

The high-resolution co-crystal structure of PfCLK3 bound to TCMDC-135051 (PDB 8RPC, 2.08 Å) provides an experimentally validated starting point for structure-based drug design (SBDD), molecular docking studies, and virtual screening campaigns targeting PfCLK3 [1]. The atomic-level binding mode reveals critical interactions including hinge-binding by the 7-azaindole core, hydrophobic pocket occupancy by the isopropylbenzoic acid moiety, and solvent exposure of the diethylaminomethyl group—information that cannot be reliably extrapolated from homology models or apo crystal structures alone [2]. This structural resource is uniquely associated with TCMDC-135051 and not available for any other pyrrolo[2,3-b]pyridine-based kinase inhibitor in the context of PfCLK3. Procurement of TCMDC-135051 is therefore recommended for computational chemistry groups seeking to validate docking poses against a high-confidence ligand-bound crystal structure.

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